molecular formula C7H13NO2 B1649879 (2E)-N-methoxy-N-methylpent-2-enamide, E CAS No. 1067975-03-4

(2E)-N-methoxy-N-methylpent-2-enamide, E

Cat. No.: B1649879
CAS No.: 1067975-03-4
M. Wt: 143.18
InChI Key: NWXVJDWUUQRTIS-AATRIKPKSA-N
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Description

Significance of Weinreb Amides as Acylating Agents and Synthetic Equivalents in Modern Organic Chemistry

First introduced by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, revolutionized the synthesis of ketones and aldehydes. wikipedia.org The key to their utility lies in their reaction with organometallic reagents. Unlike more reactive acylating agents like acid chlorides or esters, which are prone to over-addition to form tertiary alcohols, Weinreb amides typically undergo a single addition to yield a stable tetrahedral intermediate. wikipedia.org This intermediate is chelated by the N-methoxy group, preventing its collapse and subsequent second addition of the nucleophile. wikipedia.org Upon acidic workup, this intermediate readily breaks down to furnish the desired ketone.

This predictable reactivity makes Weinreb amides highly reliable acylating agents, tolerant of a wide range of functional groups within the reacting molecules. orientjchem.org Furthermore, they can be reduced with hydride reagents, such as lithium aluminum hydride, to afford aldehydes, further highlighting their role as stable and versatile synthetic equivalents of carboxylic acids. wikipedia.org The development of various methods for their preparation from carboxylic acids, esters, and other starting materials has solidified their importance in both academic and industrial research. orientjchem.org

Role of α,β-Unsaturated Amides, with Specific Focus on (2E)-N-methoxy-N-methylpent-2-enamide, in Building Block Chemistry

The introduction of α,β-unsaturation into the Weinreb amide framework, as seen in (2E)-N-methoxy-N-methylpent-2-enamide, E, expands its synthetic utility significantly. This structural feature introduces an electrophilic double bond, making the molecule susceptible to conjugate addition (Michael addition) reactions. nih.gov This allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position, a powerful strategy for molecular construction. nih.gov

This compound, serves as a bifunctional building block. It retains the acylating capability of the Weinreb amide at the carbonyl carbon while also providing a site for nucleophilic attack at the β-carbon of the unsaturated system. This dual reactivity allows for sequential bond-forming events, enabling the rapid assembly of complex molecular scaffolds from a single, versatile precursor. The "E" designation in its name specifies the stereochemistry of the double bond, which is a crucial feature for controlling the three-dimensional arrangement of atoms in the target molecules.

Historical Context and Evolution of (2E)-N-methoxy-N-methylpent-2-enamide as a Versatile Synthetic Intermediate

Following the initial discovery of Weinreb amides in 1981, the subsequent decade saw an exploration of their applications and the extension of their utility to more complex systems. wikipedia.orgorientjchem.org The synthesis and use of α,β-unsaturated Weinreb amides were a natural progression, recognized for their potential in conjugate addition reactions. univ-amu.fr While specific historical accounts detailing the first synthesis or application of this compound are not extensively documented in dedicated publications, its use is part of the broader evolution of α,β-unsaturated carbonyl compounds in synthesis.

The development of stereoselective conjugate addition reactions in the late 20th and early 21st centuries further enhanced the value of chiral α,β-unsaturated systems. nih.gov The ability to control the stereochemistry at the newly formed β-position is of paramount importance in the synthesis of natural products and pharmaceuticals. While the literature on diastereoselective and enantioselective reactions often features a range of α,β-unsaturated acceptors, the principles are directly applicable to substrates like this compound. Its evolution as a synthetic intermediate is therefore intrinsically linked to the broader advancements in asymmetric synthesis and the strategic use of multifunctional building blocks.

Chemical and Physical Properties of this compound

Below are the known properties of the title compound.

PropertyValue
CAS Number 1067975-03-4 rsc.org
Molecular Formula C₇H₁₃NO₂ rsc.org
Molecular Weight 143.18 g/mol rsc.org
SMILES Code CC/C=C/C(N(OC)C)=O rsc.org

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is available in the public domain beyond what is provided by chemical suppliers.

Properties

IUPAC Name

(E)-N-methoxy-N-methylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h5-6H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVJDWUUQRTIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288753
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067975-03-4
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067975-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2e N Methoxy N Methylpent 2 Enamide

Direct Synthesis Approaches to the α,β-Unsaturated Weinreb Amide Core

Direct approaches to the α,β-unsaturated Weinreb amide core structure are crucial for efficient synthetic routes. These methods aim to construct the carbon-carbon double bond with the desired stereochemistry while incorporating the N-methoxy-N-methylamide (Weinreb amide) functionality.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, generally favoring the formation of the (E)-isomer. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of (2E)-N-methoxy-N-methylpent-2-enamide, a Weinreb amide-type HWE reagent is reacted with propanal. acs.org The development of highly (E)-selective, robust, and scalable synthetic methods with a broad substrate scope based on the HWE reaction is an active area of research. nih.govchemrxiv.org

The choice of base for the deprotonation of the phosphonate (B1237965) reagent is critical to the yield and stereoselectivity of the HWE reaction. acs.org A variety of strong bases have been evaluated for the Weinreb amide-type HWE reaction. chemrxiv.orgacs.org Studies have shown that while bases like n-butyllithium (nBuLi), sodium hydride (NaH), and potassium tert-butoxide (tBuOK) can be effective, the use of isopropylmagnesium chloride (iPrMgCl) offers superior (E)-selectivity. acs.org

When using isopropylmagnesium bromide (iPrMgBr) as a base at low temperatures, the reaction may result in a low yield of the product, which increases with higher temperatures. nih.govacs.org However, the reaction remains completely selective for the (E)-isomer regardless of the temperature. nih.govacs.org In contrast, HWE reactions deprotonated with LHMDS and nBuLi are faster but less (E)-selective than those deprotonated with iPrMgBr. nih.govacs.org The effect of the conjugate base is considered less significant for (E)-selectivity compared to the corresponding cation and the reaction temperature. nih.govacs.org

BaseTypical OutcomeReference
iPrMgClExcellent (E)-selectivity, though reaction rate may be slower. Yield increases with temperature. nih.govacs.org
nBuLiFaster reaction rate but lower (E)-selectivity compared to iPrMgCl. nih.govacs.org
NaHEffective for deprotonation; selectivity is influenced by the cation. nih.govacs.org
tBuOKEffective for deprotonation; selectivity is influenced by the cation. nih.govacs.org

The metal cation associated with the base plays a crucial role in determining the stereochemical outcome of the Weinreb amide-type HWE reaction. acs.org A comparison between alkali metal cations (Li⁺, Na⁺, K⁺) and the divalent magnesium(II) cation reveals significant differences in (E)-selectivity. nih.govacs.org

Among the alkali metals, the sodium cation was found to be most conducive to (E)-selectivity when using hexamethyldisilazide (HMDS) bases. nih.govacs.org This cation effect was also observed with other bases like nBuLi, NaH, and tBuOK. nih.govacs.org However, the magnesium(II) ion demonstrates a more pronounced effect, leading to almost exclusive formation of the (E)-product. acs.org Unlike with alkali metal cations, the high (E)-selectivity observed with the magnesium cation is independent of the reaction temperature. chemrxiv.orgacs.org This high selectivity is attributed to the stability of the magnesium(II) phosphonoenolate intermediate, which favors the pathway leading to the (E)-olefin. acs.org

CationAssociated Base(s)Effect on (E)-SelectivityReference
Magnesium(II)iPrMgCl, iPrMgBrExcellent and temperature-independent (E)-selectivity. nih.govacs.org
Sodium (Na⁺)NaHMDS, NaHMore conducive to (E)-selectivity among alkali metals. nih.govacs.org
Lithium (Li⁺)LiHMDS, nBuLiGenerally lower (E)-selectivity compared to Mg(II) and Na⁺. nih.govacs.org
Potassium (K⁺)KHMDS, tBuOKGenerally lower (E)-selectivity compared to Mg(II) and Na⁺. nih.govacs.org

The optimized HWE reaction conditions, particularly using iPrMgCl as a base, have been applied to a range of aldehydes to explore the substrate scope for synthesizing analogues of (2E)-N-methoxy-N-methylpent-2-enamide. nih.govacs.org The methodology is effective for various saturated aliphatic aldehydes. acs.org However, the reactivity can be influenced by the substrate's structure. For instance, α,β-unsaturated aliphatic aldehydes can also be used, but they may require longer reaction times due to their lower reactivity compared to saturated aldehydes. nih.govacs.org Furthermore, the presence of an α-methyl substituent on the aldehyde can slow down the reaction. acs.org While the method is robust for many aliphatic aldehydes, limitations may arise with highly sterically hindered or base-sensitive substrates, which could lead to lower yields or side reactions. wikipedia.orgacs.org

Palladium-catalyzed cross-coupling reactions represent an alternative and powerful strategy for the synthesis of α,β-unsaturated Weinreb amides. acs.orgnih.gov One such method involves the coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride. acs.orgnih.gov This approach has been successfully applied to synthesize various α,β-unsaturated Weinreb amides. acs.orgnih.gov The reaction is also compatible with potassium organotrifluoroborates as the coupling partner. acs.orgnih.gov

Another palladium-catalyzed approach is the aminocarbonylation of styrenes with nitroarenes. nih.gov In this process, a range of substituted α,β-unsaturated amides can be synthesized in moderate to good yields. nih.gov These cross-coupling methodologies offer a different disconnection approach compared to the HWE reaction and can be advantageous for specific substrates or for accessing a diverse range of analogues.

Transition Metal-Free Radical α,β-Dehydrogenation of Saturated Amide Precursors

A modern and efficient method for the synthesis of α,β-unsaturated amides involves the direct dehydrogenation of their saturated precursors. A notable transition metal-free approach utilizes a radical-mediated process to overcome the challenge of low α-acidity in amides. acs.orgnih.gov This strategy has been successfully applied to the preparation of α,β-unsaturated Weinreb amides from their corresponding saturated counterparts. acs.org

The reaction typically employs an oxidant and radical scavenger like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of a base such as potassium tert-butoxide (KOtBu). organic-chemistry.org The proposed mechanism suggests that a carbon-centered radical is formed at the α-position of the saturated amide, which then undergoes β-hydrogen elimination to yield the desired α,β-unsaturated product. acs.org A key advantage of this method is its mild reaction conditions and avoidance of heavy metal catalysts, aligning with principles of green chemistry. organic-chemistry.org The utility of this method has been demonstrated on a gram scale, proving its practicality for larger-scale synthesis. nih.gov

For the synthesis of (2E)-N-methoxy-N-methylpent-2-enamide, the saturated precursor, N-methoxy-N-methylpentanamide, would be subjected to these conditions.

Table 1: Example of Transition Metal-Free Radical α,β-Dehydrogenation

Substrate Reagents Conditions Product Yield

Indirect Synthetic Routes via Functional Group Interconversions

A well-established and widely used method for the preparation of Weinreb amides, including α,β-unsaturated variants, proceeds from carboxylic acid derivatives. researchgate.net The synthesis of (2E)-N-methoxy-N-methylpent-2-enamide can be achieved from an ester of (2E)-pent-2-enoic acid, such as methyl (2E)-pent-2-enoate.

The process is typically a two-step sequence. First, the ester is hydrolyzed to the corresponding carboxylic acid, (2E)-pent-2-enoic acid, under basic or acidic conditions. Second, the carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com This coupling requires an activation agent for the carboxylic acid. Common methods include conversion to the acid chloride using reagents like oxalyl chloride or thionyl chloride, or the use of peptide coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) or polyphosphoric acid anhydride. researchgate.netgoogle.com The activated carboxylic acid derivative then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like N-methylmorpholine (NMM) to furnish the target Weinreb amide. researchgate.net

Alternatively, esters can sometimes be converted directly to Weinreb amides using reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl), which activate the N,O-dimethylhydroxylamine. mychemblog.comwikipedia.org

Table 2: Two-Step Synthesis from a Carboxylic Ester

Step Starting Material Reagents Intermediate/Product
1. Hydrolysis Methyl (2E)-pent-2-enoate LiOH, H₂O/THF (2E)-pent-2-enoic acid

Olefin cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds under mild conditions. nih.gov This reaction is particularly useful for synthesizing functionalized α,β-unsaturated compounds and can be applied to the synthesis of (2E)-N-methoxy-N-methylpent-2-enamide. nih.govethz.ch The reaction involves the exchange of alkylidene fragments between two different olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium, such as the Grubbs or Hoveyda-Grubbs catalysts. researchgate.net

A plausible strategy for synthesizing the target molecule would involve the cross-metathesis of a simpler α,β-unsaturated Weinreb amide with a suitable olefin partner. For example, reacting N-methoxy-N-methyl-2-butenamide with propylene (B89431) gas in the presence of a second-generation ruthenium catalyst could yield (2E)-N-methoxy-N-methylpent-2-enamide and ethylene (B1197577) as a volatile byproduct, which drives the reaction forward. The stereochemistry of the resulting double bond is often predominantly the more thermodynamically stable E-isomer, especially with these types of substrates. nih.gov The functional group tolerance of modern metathesis catalysts makes this a viable route. researchgate.net

Table 3: Proposed Olefin Cross-Metathesis Route

Olefin 1 Olefin 2 Catalyst Product

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. organic-chemistry.org This methodology can be adapted to construct the enamide structure of (2E)-N-methoxy-N-methylpent-2-enamide. The strategy involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).

To synthesize the target compound, one could react propanal with a stabilized ylide containing the Weinreb amide functionality. This ylide, (triphenylphosphoranylidene)acetyl-N-methoxy-N-methylamide, would be prepared from the corresponding phosphonium (B103445) salt. The reaction between the ylide and propanal would form the desired pent-2-enamide structure. A significant feature of using stabilized ylides (where the ylide carbon is attached to an electron-withdrawing group like an amide) is that they generally favor the formation of the (E)-alkene, which is the desired isomer for this synthesis. organic-chemistry.org While Wittig reactions have been reported for converting Weinreb amides into ketones, the olefination of aldehydes with amide-containing ylides is a direct application of the classical reaction. thieme-connect.com

Table 4: Proposed Wittig Olefination Route

Carbonyl Compound Wittig Reagent Product Expected Stereochemistry

Asymmetric Synthetic Methodologies for Enantiomerically Enriched (2E)-N-methoxy-N-methylpent-2-enamide Analogues

Asymmetric synthesis aims to produce enantiomerically enriched compounds, which is crucial for many applications. Diastereoselective conjugate addition (or Michael addition) is a powerful method for creating new stereocenters in a controlled manner. beilstein-journals.org This approach can be used to synthesize analogues of (2E)-N-methoxy-N-methylpent-2-enamide that are enantiomerically enriched.

The strategy involves using a chiral α,β-unsaturated Weinreb amide as a Michael acceptor. The chirality can be imparted by a chiral auxiliary attached to the amide or within the carbon backbone of the molecule. When a nucleophile, such as an organocuprate reagent (e.g., a Gilman reagent like Li(CH₃)₂Cu), adds to the β-carbon of the double bond, the existing stereocenter directs the approach of the nucleophile. This results in the preferential formation of one diastereomer over the other, thus creating a new stereocenter at the β-position with high diastereoselectivity. researchgate.net

This approach does not directly yield an unsaturated product but rather a saturated, enantiomerically enriched Weinreb amide analogue. For example, the conjugate addition of a methyl group to a chiral derivative of (2E)-N-methoxy-N-methylhex-2-enamide would yield a chiral 3-methyl-N-methoxy-N-methylhexanamide derivative. These chiral saturated amides are valuable intermediates for the synthesis of complex molecules. rsc.org

Table 5: Diastereoselective Conjugate Addition to a Chiral Weinreb Amide Analogue

Chiral Michael Acceptor Nucleophile Product

Enantioselective Approaches Utilizing Chiral Auxiliaries or Catalysts

The asymmetric synthesis of α,β-unsaturated amides can often be achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. While specific examples detailing the enantioselective synthesis of (2E)-N-methoxy-N-methylpent-2-enamide using chiral auxiliaries are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied.

One common strategy involves the use of chiral oxazolidinones, as popularized by David A. Evans. wikipedia.org In a hypothetical application to the synthesis of a chiral precursor to (2E)-N-methoxy-N-methylpent-2-enamide, a chiral oxazolidinone could be acylated, followed by a stereoselective reaction, such as an aldol (B89426) condensation or an alkylation, to introduce the desired chirality. Subsequent manipulation of the resulting diastereomerically pure intermediate would ultimately lead to the target compound. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, thereby controlling the formation of new stereocenters. wikipedia.org

Another approach could involve the use of pseudoephedrine as a chiral auxiliary. When pseudoephedrine is converted to the corresponding amide, the α-proton can be selectively removed to form an enolate. The subsequent reaction of this chiral enolate with an electrophile proceeds with high diastereoselectivity, dictated by the stereochemistry of the pseudoephedrine backbone. wikipedia.org

In the realm of catalytic asymmetric synthesis, chiral catalysts can be employed to achieve enantioselectivity. For instance, a catalytic asymmetric Horner-Wadsworth-Emmons reaction could potentially be utilized. This would involve a chiral phosphonate reagent or a chiral base/catalyst system to facilitate the enantioselective olefination of an aldehyde. While the Horner-Wadsworth-Emmons reaction is a well-established method for the synthesis of α,β-unsaturated carbonyl compounds, the development of highly enantioselective variants remains an active area of research.

It is important to note that while these are established methodologies for asymmetric synthesis, their specific application to produce an enantiomerically enriched form of (2E)-N-methoxy-N-methylpent-2-enamide would require experimental validation and optimization.

Challenges and Side Reactions in (2E)-N-methoxy-N-methylpent-2-enamide Synthesis

The synthesis of N-methoxy-N-methylamides, including (2E)-N-methoxy-N-methylpent-2-enamide, is not without its challenges. Certain side reactions can compete with the desired transformation, leading to reduced yields and the formation of impurities.

Competitive E2 Elimination and Demethoxylation Phenomena in N-methoxy-N-methylamides

A notable side reaction in the chemistry of N-methoxy-N-methylamides (Weinreb amides) is their decomposition through a base-induced E2 elimination. researchgate.netlookchem.comcapes.gov.br This process is particularly relevant when strongly basic reagents are used, such as in the generation of carbanions for acylation with the Weinreb amide. The mechanism involves the abstraction of a proton from the N-methoxy group by the base, leading to the elimination of formaldehyde (B43269) and the formation of the corresponding N-methylamide anion. researchgate.netlookchem.comcapes.gov.br This side reaction can significantly lower the yield of the desired ketone or, in this context, the α,β-unsaturated amide. The propensity for this E2 elimination is influenced by the steric hindrance of the base and the substrate. researchgate.netlookchem.com

Demethoxylation, the cleavage of the N-O bond, has also been observed as a side reaction in transformations involving Weinreb amides, particularly under certain transition metal-catalyzed conditions. researchgate.net While not as common as E2 elimination in the context of olefination reactions, it represents a potential pathway for the degradation of the desired product.

Control of Olefin Geometry (E/Z Selectivity) in Various Synthetic Pathways

A critical aspect in the synthesis of (2E)-N-methoxy-N-methylpent-2-enamide is the control of the olefin geometry to selectively obtain the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it has been successfully applied to the synthesis of α,β-unsaturated Weinreb amides. acs.orgchemrxiv.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the base used for deprotonation, the reaction temperature, and the presence of additives. For the synthesis of (E)-alkenes, the thermodynamically more stable trans-intermediate is favored.

In a study focused on the (E)-selective Weinreb amide-type Horner-Wadsworth-Emmons reaction, various conditions were investigated to optimize the formation of the (E)-isomer. The choice of base and cation was found to have a significant impact on the E/Z selectivity. For instance, the use of isopropylmagnesium chloride (iPrMgCl) as the base for deprotonating the phosphonate reagent led to high (E)-selectivity. acs.orgchemrxiv.org The reaction temperature also plays a crucial role, with higher temperatures generally favoring the formation of the (E)-alkene. acs.orgchemrxiv.org

Conversely, to achieve Z-selectivity, modifications of the HWE reaction, such as the Still-Gennari olefination, can be employed. This method utilizes bis(2,2,2-trifluoroethyl)phosphonates in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether, which favors the formation of the (Z)-isomer. researchgate.netnih.gov

The following table summarizes the effect of different bases on the E/Z selectivity in a Horner-Wadsworth-Emmons reaction for the synthesis of an α,β-unsaturated Weinreb amide, based on data for a similar system.

Table 1: Effect of Base on E/Z Selectivity in a Horner-Wadsworth-Emmons Reaction

Entry Base Cation Temperature (°C) E/Z Ratio
1 LHMDS Li⁺ -78 Z-selective
2 LHMDS Li⁺ 25 E-selective
3 NaHMDS Na⁺ 25 E-selective
4 KHMDS K⁺ 25 E-selective
5 ⁱPrMgCl Mg²⁺ 25 >99:1

Data adapted from a study on a similar α,β-unsaturated Weinreb amide system. acs.orgchemrxiv.org

This data illustrates that while alkali metal bases can provide good E-selectivity at room temperature, the use of a Grignard reagent like iPrMgCl can lead to excellent E-selectivity, which is crucial for the specific synthesis of (2E)-N-methoxy-N-methylpent-2-enamide.

Chemical Reactivity and Transformation Studies of 2e N Methoxy N Methylpent 2 Enamide

Nucleophilic Addition Reactions of the Weinreb Amide Moiety

The core reactivity of (2E)-N-methoxy-N-methylpent-2-enamide involves the addition of nucleophiles to the carbonyl carbon. The N-methoxy group plays a crucial role by forming a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack. orientjchem.org This chelated intermediate is stable under the reaction conditions and does not collapse to release the ketone until acidic workup. This stability prevents a second equivalent of the nucleophile from adding to the newly formed carbonyl, a common problem with other acylating agents like esters or acid chlorides. orientjchem.org

Chemoselective Reduction to α,β-Unsaturated Aldehydes (e.g., using Diisobutylaluminium Hydride)

The Weinreb amide functionality can be chemoselectively reduced to the corresponding aldehyde. Hydride reagents, such as Diisobutylaluminium Hydride (DIBAL-H), are effective for this transformation. The reaction proceeds via the stable tetrahedral intermediate, which upon hydrolysis yields the α,β-unsaturated aldehyde, (2E)-pent-2-enal. This method is highly selective, leaving other functional groups, including the carbon-carbon double bond, intact. The reaction is typically carried out at low temperatures to ensure selectivity.

Table 1: Chemoselective Reduction of (2E)-N-methoxy-N-methylpent-2-enamide
ReagentProductTypical Conditions
Diisobutylaluminium Hydride (DIBAL-H)(2E)-pent-2-enalTHF or Toluene, -78 °C, followed by aqueous workup

Formation of α,β-Unsaturated Ketones with Organometallic Reagents (e.g., Grignard Reagents, Alkyllithiums)

A primary application of Weinreb amides is the synthesis of ketones through reaction with organometallic reagents. orientjchem.org (2E)-N-methoxy-N-methylpent-2-enamide reacts with a wide array of Grignard reagents (R-MgX) and organolithium reagents (R-Li) to produce various α,β-unsaturated ketones. orientjchem.orgorganic-chemistry.orgresearchgate.net The reaction is highly efficient and general, allowing for the introduction of aliphatic, aromatic, and vinyl groups. The stability of the Weinreb amide adduct prevents over-addition, leading to high yields of the desired ketone product after workup. orientjchem.org

Table 2: Synthesis of α,β-Unsaturated Ketones from (2E)-N-methoxy-N-methylpent-2-enamide
Organometallic ReagentResulting Ketone ProductTypical Conditions
Methylmagnesium bromide (CH₃MgBr)(3E)-hex-3-en-2-oneTHF, -78 °C to 0 °C, then aqueous workup
Phenyllithium (C₆H₅Li)(2E)-1-phenylpent-2-en-1-oneTHF, -78 °C, then aqueous workup
Vinylmagnesium bromide (CH₂=CHMgBr)(5E)-hepta-1,5-dien-3-oneTHF, -78 °C to 0 °C, then aqueous workup

Synthesis of α-Ketoacetals and Subsequent Derivatization to 1,2-Aminoalcohols

The versatility of the Weinreb amide extends to the synthesis of more complex functional groups like α-ketoacetals. nih.govresearchgate.net By reacting a Weinreb amide derived from an α,α-dialkoxyacetic acid with an appropriate organometallic reagent, a wide variety of α-ketoacetals can be prepared in high yields. nih.govresearchgate.net These α-ketoacetals are valuable synthetic intermediates. For instance, the keto group can be selectively reduced to a hydroxyl group, and subsequent chemical manipulations can convert the acetal (B89532) into an aldehyde, which can then undergo reductive amination. researchgate.net This sequence provides a pathway to valuable 1,2-aminoalcohols. researchgate.netorganic-chemistry.orgrsc.orgnsf.govorganic-chemistry.org

For example, a related Weinreb amide, N,O-dimethyl-2,2-dimethoxyacetamide, can react with an organometallic reagent like ethylmagnesium bromide to form 1,1-dimethoxybutan-2-one. This α-ketoacetal can then be transformed into the corresponding 1,2-aminoalcohol through a multi-step sequence involving reduction and reductive amination.

Electrophilic and Radical Transformations at the Alkene and Carbonyl Centers

Beyond nucleophilic addition at the carbonyl, the conjugated system of (2E)-N-methoxy-N-methylpent-2-enamide allows for reactions at the alkene moiety and transformations involving adjacent positions.

Carboxylation Reactions of Alkenyl Intermediates

The carbon-carbon double bond in α,β-unsaturated systems can be functionalized through the formation of alkenyl intermediates. For instance, alkenylboronic esters or alkenylzirconocenes can undergo carboxylation when treated with carbon dioxide, often facilitated by a transition metal catalyst such as copper or rhodium. organic-chemistry.org This strategy allows for the formal insertion of a carboxyl group. While direct carboxylation of the Weinreb amide itself is not typical, conversion of the alkene to an organometallic intermediate followed by reaction with CO₂ represents a plausible, albeit indirect, route to introduce a carboxylic acid function, leading to α,β-unsaturated dicarboxylic acid derivatives. organic-chemistry.orgrsc.org

Chemoselective Halomethylation Reactions

A notable transformation of α,β-unsaturated Weinreb amides is their reaction with halomethyl carbenoids, such as those generated from a dihalomethane and an alkyllithium. This reaction provides a direct and chemoselective route to α,β-unsaturated α'-haloketones. The exceptional stability of the tetrahedral intermediate formed from the Weinreb amide is key to the success of this reaction, preventing a second addition of the highly reactive halomethyllithium reagent. The reaction proceeds at low temperatures, typically -78 °C, to afford the halomethylated ketone in high yields. This method is superior to using corresponding esters, which tend to undergo double addition to form carbinol byproducts.

Table 3: Chemoselective Halomethylation of (2E)-N-methoxy-N-methylpent-2-enamide
Halomethylating Reagent SystemProductTypical Conditions
Diiodomethane (CH₂I₂) / Methyllithium (MeLi)(3E)-1-iodohept-3-en-2-oneTHF, -78 °C
Dibromomethane (CH₂Br₂) / n-Butyllithium (n-BuLi)(3E)-1-bromohept-3-en-2-oneTHF, -78 °C
Dichloromethane (CH₂Cl₂) / Methyllithium (MeLi)(3E)-1-chlorohept-3-en-2-oneTHF, -78 °C

Exploration of Radical Cyclization Pathways for Related N-methoxy-N-methylamides

Radical cyclization reactions are powerful tools in organic synthesis for constructing cyclic molecules via radical intermediates. wikipedia.org The exploration of these pathways for N-methoxy-N-methylamides has yielded specific insights into their reactivity.

In studies investigating the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides, the potential for radical cyclization was a key point of inquiry. chemicalpapers.com To examine the mechanism, the hydroxamic group, considered a potential reactive center for radical cyclization, was protected by methylation to form the corresponding N-methoxy amide. chemicalpapers.comresearchgate.net Specifically, N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide was methylated to its N-methoxy analog. chemicalpapers.comresearchgate.net

Subsequent reaction of this N-methoxy-2-phenylacetamide derivative with potassium tert-butoxide (t-BuOK) did not lead to products of radical oxidative cyclization, such as N-methoxy-1,6-dihydropyridine-2,5-diones. chemicalpapers.comresearchgate.net Instead, the reaction pathway led to the formation of a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate with a substoichiometric amount of base, and ultimately to 1-methoxy-1,5-dihydro-2H-pyrrol-2-one with an excess of base. chemicalpapers.comresearchgate.net This outcome indicates that under the tested basic conditions, intramolecular nucleophilic attack and subsequent transformations are favored over a radical oxidative cyclization pathway for this type of N-methoxy-N-methylamide. chemicalpapers.com

The general principle of radical cyclization involves three main stages: selective generation of a radical, the intramolecular cyclization step where the radical attacks a multiple bond, and the final conversion of the cyclized radical to the product. wikipedia.org While these reactions are known for their high functional group tolerance and can be carried out under mild conditions, the specific substrate structure and reaction conditions heavily dictate the outcome. wikipedia.org In the case of the studied N-methoxy-N-(2-oxoalkyl)amides, the anticipated radical pathway was not observed, highlighting the nuanced reactivity of this functional group. chemicalpapers.comresearchgate.net

Cycloaddition and Pericyclic Reactions (e.g., Inverse-Electron-Demand Hetero-Diels-Alder)

Cycloaddition reactions, particularly the inverse-electron-demand hetero-Diels-Alder (IEDDA or DAINV) reaction, represent a significant strategy for the synthesis of heterocyclic compounds. wikipedia.orgsigmaaldrich.com This reaction is a variant of the Diels-Alder reaction, but it occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reactivity is opposite to the normal Diels-Alder reaction.

The IEDDA reaction is particularly valuable for creating nitrogen-containing heterocycles, which are common motifs in natural products. sigmaaldrich.comrsc.org The reaction sequence typically involves the [4+2] cycloaddition of an electron-deficient heterocyclic azadiene with an electron-rich dienophile. nih.gov This is often followed by a retro-Diels-Alder reaction, which results in a stable aromatic heterocyclic product. rsc.org Key advantages of this methodology include high atom economy and excellent regioselectivity, often without the need for a catalyst. rsc.orgresearchgate.net

Common dienes used in these reactions are electron-deficient heterocyclic systems like 1,2,4,5-tetrazines, 1,2,3-triazines, and other azadienes. sigmaaldrich.comnih.gov The dienophiles are electron-rich species, such as enamines, vinyl ethers, and alkynes. wikipedia.org While there is extensive literature on the use of these reactions, the specific participation of α,β-unsaturated N-methoxy-N-methylamides like (2E)-N-methoxy-N-methylpent-2-enamide as either the diene or dienophile component is not extensively documented in dedicated studies. However, the conjugated system in such a molecule could potentially engage in cycloaddition reactions. For it to act as a dienophile, its double bond would need to be sufficiently electron-rich to react with an electron-poor diene. Conversely, for it to function as a diene component, it would need to be part of a larger, electron-deficient conjugated system. The high utility of IEDDA reactions in forming substituted heterocycles makes the potential reactivity of unsaturated Weinreb amides in this context an area of synthetic interest. rsc.org

Investigating Unconventional Reactivity Modes of N-methoxy-N-methylamides

N-methoxy-N-methylamides, or Weinreb amides, are widely recognized as robust acylating agents that react cleanly with organometallic reagents to form ketones. wisc.edupsu.edu This utility stems from the formation of a stable metal-chelated intermediate that resists over-addition. wisc.edu However, under specific conditions, these amides can exhibit unconventional reactivity.

An unusual mode of reactivity for N-methoxy-N-methylamides has been discovered when they are subjected to strongly basic, sterically hindered reagents. lookchem.comresearchgate.net Instead of the expected acylation, a competitive transfer of a hydroxymethyl group can occur. lookchem.com

This side reaction was observed during attempts to synthesize S-acylthiophene-2-sulfonamides. lookchem.com The reaction of an N,S-dilithiothiophene sulfonamide with (N-methyl-N-methoxy)methoxyacetamide led to the expected ketone product, but also to a significant amount of a hydroxymethylated derivative of the starting sulfonamide. lookchem.com

The proposed mechanism for this transformation involves a base-induced E2 elimination of the N-methoxy-N-methylamide. lookchem.comresearchgate.net The strong, sterically demanding base abstracts a proton from the N-methoxy group, leading to the elimination of formaldehyde (B43269) and the corresponding N-methylamide anion. lookchem.comresearchgate.net The generated formaldehyde is then trapped by the carbanionic nucleophile present in the reaction mixture, resulting in the hydroxymethylated product. lookchem.com This decomposition pathway is sensitive to steric hindrance, both in the base and in the N-methoxy-N-methylamide itself. In systems where enolization is possible and not sterically hindered, the E2 elimination can be suppressed. lookchem.com

To confirm the proposed E2 elimination mechanism, control experiments were conducted. The N-methoxy-N-methylamide of pivalic acid, which is sterically hindered and cannot enolize, was treated with lithium diisopropylamide (LDA). The products obtained were the secondary amide and its corresponding methylol derivative, which are consistent with the generation and subsequent reaction of formaldehyde. lookchem.com

Table 1: Products from the Reaction of N,S-dilithiothiophene sulfonamide with (N-methyl-N-methoxy)methoxyacetamide. lookchem.com
Product TypeCompoundYield
Expected KetoneS-Acylthiophene-2-sulfonamide49%
Side-ProductHydroxymethylated Thiophene Sulfonamide15%
UnreactedStarting Material16%

This base-induced decomposition represents a potential limitation in the use of Weinreb amides for ketone synthesis, particularly when employing sterically demanding strong bases with substrates that are poor nucleophiles. lookchem.com

Applications of 2e N Methoxy N Methylpent 2 Enamide in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating the Pent-2-enamide Scaffold

The structural motif of (2E)-N-methoxy-N-methylpent-2-enamide is a key feature in the synthesis of a variety of natural products, enabling chemists to forge intricate molecular frameworks.

AlkaloidOverall Yield
(-)-Cuspareine30%
(-)-Galipinine28%
(-)-Galipeine15%
(-)-Angustureine39%

Furthermore, the methodology of asymmetric conjugate addition to α,β-unsaturated Weinreb amides has been pivotal in the total synthesis of (S)-coniine. nih.govrsc.org This approach provides a diastereoselective route to β-amino Weinreb amides, which are key precursors to the piperidine (B6355638) alkaloid. nih.govrsc.org

While a direct application of (2E)-N-methoxy-N-methylpent-2-enamide in the synthesis of Meayamycin D derivatives is not explicitly detailed in the surveyed literature, the synthesis of these potent RNA splicing modulators extensively utilizes the broader class of Weinreb amides. tib.eu For instance, the synthesis of Meayamycin B, a powerful modulator of the splicing factor 3b subunit 1, involves multiple steps where Weinreb amides serve as crucial intermediates for the construction of key fragments. nih.gov The general strategy often involves the conversion of carboxylic acids or their derivatives into Weinreb amides to facilitate subsequent carbon-carbon bond formations with high yields and selectivity. nih.govnih.govresearchgate.net

The total synthesis of the complex polyketide natural product Archazolid A, a potent inhibitor of vacuolar-type ATPases, has been accomplished through a convergent strategy that relies on the use of Weinreb amides. exlibrisgroup.comtib.eunih.gov Although the specific (2E)-N-methoxy-N-methylpent-2-enamide is not directly mentioned, the synthesis of key fragments of Archazolid A and its analogue Archazolid B involves the conversion of carboxylic acid intermediates into their corresponding Weinreb amides. tib.eunih.gov This transformation is critical for subsequent reactions, such as the addition of organometallic reagents to form ketones, which are essential building blocks for the macrolide structure. tib.eunih.gov The stability of the Weinreb amide functionality under various reaction conditions makes it an ideal choice for multi-step syntheses of complex molecules like the archazolids. wikipedia.org

Current research literature does not indicate the application of (2E)-N-methoxy-N-methylpent-2-enamide in the synthesis of allocolchicinoid natural products. The primary synthetic strategies reported for these compounds involve methodologies such as cobalt-catalyzed alkyne [2+2+2]-cyclotrimerization and sequential enyne-metathesis/Diels-Alder reactions. researchgate.netnih.gov

Synthesis of Advanced Synthetic Intermediates and Chiral Building Blocks

Beyond its role in the total synthesis of natural products, (2E)-N-methoxy-N-methylpent-2-enamide serves as a valuable precursor for the synthesis of other important synthetic intermediates.

The conjugate addition of nucleophiles to α,β-unsaturated Weinreb amides, such as (2E)-N-methoxy-N-methylpent-2-enamide, provides a direct and highly diastereoselective route to β-amino Weinreb amides. nih.govrsc.org These intermediates are exceptionally versatile and can be readily transformed into β-amino ketones and β-amino aldehydes. nih.govrsc.org

The transformation to β-amino ketones is achieved by reacting the β-amino Weinreb amide with Grignard reagents. nih.govrsc.org On the other hand, reduction of the β-amino Weinreb amide using a reducing agent like diisobutylaluminium hydride (DIBAL-H) furnishes the corresponding β-amino aldehyde. nih.govrsc.org This methodology offers an efficient pathway to these valuable chiral building blocks, which are precursors to a wide range of nitrogen-containing compounds. nih.govrsc.org

PrecursorReagentProduct
β-Amino Weinreb AmideGrignard Reagent (e.g., RMgX)β-Amino Ketone
β-Amino Weinreb AmideDIBAL-Hβ-Amino Aldehyde

This table summarizes the transformation of β-amino Weinreb amides into β-amino ketones and aldehydes.

Routes to Homochiral δ-Amino Acid Derivatives and 2-Substituted Piperidines

A significant application of α,β-unsaturated Weinreb amides, such as (2E)-N-methoxy-N-methylpent-2-enamide, lies in the asymmetric synthesis of β-amino Weinreb amides, which are valuable precursors to homochiral δ-amino acid derivatives and 2-substituted piperidines. nih.gov The key step is a highly diastereoselective conjugate addition of a chiral lithium amide to the α,β-unsaturated system.

Research has demonstrated that the conjugate addition of lithium (S)-N-benzyl-N-alpha-methylbenzylamide to various α,β-unsaturated Weinreb amides proceeds with high diastereoselectivity, often exceeding 95% de. nih.gov This process establishes a new stereocenter at the β-position. The resulting β-amino Weinreb amide is a versatile intermediate.

Synthetic Transformations of β-Amino Weinreb Amides

ReagentProduct TypeSubsequent TransformationsFinal Products
Grignard Reagents (R-MgX)β-Amino Ketones--
Diisobutylaluminium Hydride (DIBAL-H)β-Amino AldehydesWadsworth-Emmons ReactionHomochiral δ-Amino Acid Derivatives
Diisobutylaluminium Hydride (DIBAL-H)β-Amino AldehydesFurther manipulation and cyclization2-Substituted Piperidines

Data sourced from synthesis methodologies for β-amino Weinreb amides. nih.gov

The transformation to the β-amino aldehyde via reduction with DIBAL-H is particularly fruitful. Trapping this aldehyde with a Horner-Wadsworth-Emmons reagent extends the carbon chain and, after further manipulations, provides access to homochiral δ-amino acid derivatives. nih.gov Alternatively, these β-amino aldehyde intermediates can be cyclized to furnish 2-substituted piperidines, a structural motif prevalent in many alkaloids and pharmaceuticals. nih.govnih.gov This methodology was successfully applied to the asymmetric synthesis of the natural alkaloid (S)-coniine. nih.gov

Stereocontrolled Construction of Substituted Tetrahydropyran-4-ones

Substituted tetrahydropyran (B127337) rings are core structural units in numerous biologically active natural products. The stereocontrolled synthesis of these heterocycles is a key challenge in organic chemistry. nih.gov While direct use of (2E)-N-methoxy-N-methylpent-2-enamide is not explicitly detailed, its conversion to the corresponding α,β-unsaturated ketone provides a substrate for established diastereoselective cyclization strategies. wikipedia.orgresearchgate.net

One powerful method involves a one-pot, multi-component reaction based on the Maitland-Japp reaction. researchgate.net This approach can condense a β-ketoester derivative with two different aldehydes in the presence of a Lewis acid to form highly substituted tetrahydropyran-4-ones with excellent yield and diastereoselectivity. researchgate.net The stereochemical outcome can be influenced by the choice of Lewis acid and the reaction temperature. researchgate.net

Another advanced strategy is the silyl (B83357) enol ether Prins cyclization. researchgate.net This key step involves the condensation between a hydroxy silyl enol ether and an aldehyde to produce substituted tetrahydropyran-4-ones, often with high diastereoselectivity for the cis-2,6-disubstituted isomer. researchgate.net

Key Reactions in Tetrahydropyran-4-one Synthesis

Reaction NameKey FeaturesStereoselectivity
Maitland-Japp ReactionOne-pot, multi-component condensation of β-ketoester, and two aldehydes.High diastereoselectivity, tunable by Lewis acid and temperature. researchgate.net
Silyl Enol Ether Prins CyclizationCondensation of a hydroxy silyl enol ether with an aldehyde.High diastereoselectivity, favoring cis-2,6-disubstitution. researchgate.net
Tandem Knoevenagel-Michael ReactionIodotrimethylsilane-induced reaction of aldehydes with aldol (B89426) adducts.Highly diastereoselective, affording a single isomer. researchgate.net

This table summarizes modern synthetic methods for constructing substituted tetrahydropyran-4-ones. researchgate.net

Building Blocks for α-Silyl-α,β-Unsaturated Amides and α-Oxygenated β,γ-Unsaturated Ketones

The reactivity of the Weinreb amide functionality can be leveraged to create other valuable synthetic building blocks, including those with silicon or oxygen substituents at specific positions.

A recently developed platinum-catalyzed hydrosilylation reaction provides a highly regio- and stereoselective method for synthesizing α-silyl-α,β-unsaturated amides from propynamide precursors. rsc.org This methodology has been successfully applied to Weinreb amide substrates, demonstrating that by selecting the appropriate phosphine (B1218219) ligand, one can selectively generate the α-silylated product with complete regiocontrol (>99:1). rsc.org The reaction proceeds in good yields, offering an efficient route to diverse amido-vinyl silanes. rsc.org

Ligand-Differentiated Hydrosilylation of a Weinreb Amide

LigandProduct Ratio (α:β)Yield
(C₆F₅)₃P1:1-
JohnPhos>99:1Good

Data from a study on ligand-differentiated platinum-catalyzed hydrosilylation. rsc.org

Furthermore, (2E)-N-methoxy-N-methylpent-2-enamide serves as a precursor for α-oxygenated β,γ-unsaturated ketones. The synthesis involves a straightforward two-step process. First, the α,β-unsaturated Weinreb amide is converted to the corresponding α,β-unsaturated ketone via the addition of an organometallic reagent, a standard Weinreb ketone synthesis protocol. wikipedia.orgrsc.org This ketone then undergoes further reaction to introduce the oxygen functionality and induce rearrangement. A reported strategy involves the formation of a bis(allylic) alcohol, which then undergoes a skeletal rearrangement catalyzed by a small amount of an acid like p-toluenesulfonic acid to yield the desired α-oxygenated β,γ-unsaturated ketone. rsc.org

Stereochemical Aspects and Asymmetric Synthesis Involving 2e N Methoxy N Methylpent 2 Enamide

Methodologies for Controlling Olefin Geometry (E-selectivity) in Synthetic Routes

The synthesis of α,β-unsaturated amides with precise control over the double bond geometry is crucial for their application in complex molecule synthesis. For (2E)-N-methoxy-N-methylpent-2-enamide, the Horner-Wadsworth-Emmons (HWE) reaction is a preeminent method for establishing the desired (E)-olefin geometry. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde to form an alkene. wikipedia.org

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The stereochemical outcome is influenced by the equilibration of the intermediate oxaphosphetanes, where the transition state leading to the trans-alkene is lower in energy. nrochemistry.com The choice of base, cation, and reaction conditions can be optimized to enhance this selectivity.

Research into Weinreb amide-type HWE reactions has demonstrated that using isopropylmagnesium chloride (iPrMgCl) as the base for deprotonation of the phosphonate (B1237965) reagent leads to high (E)-selectivity when reacted with various aldehydes. chemrxiv.orgacs.org This high selectivity is attributed to the stability of the intermediate phosphonoenolate. acs.org The reaction of a Weinreb amide-type phosphonate with propanal under these optimized conditions yields (2E)-N-methoxy-N-methylpent-2-enamide with excellent geometric control.

Table 1: Effect of Reaction Conditions on the (E)-Selectivity of a Weinreb Amide-Type HWE Reaction. acs.org
EntryBaseCationSolvent(E/Z) RatioYield (%)
1nBuLiLi+THF81:1995
2LHMDSLi+THF72:2899
3iPrMgClMg2+THF>99:192
4NaHMDSNa+THF56:4499
5KHMDSK+THF31:6999

For instances where the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction can be employed, which uses phosphonates with electron-withdrawing groups to accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-alkene. nrochemistry.com

Diastereoselective Control in Conjugate Addition and Other Coupling Reactions

The electron-deficient double bond in (2E)-N-methoxy-N-methylpent-2-enamide makes it an excellent Michael acceptor for conjugate addition reactions, a powerful tool for carbon-carbon bond formation. nih.gov When the incoming nucleophile or the substrate contains a stereocenter, the reaction can proceed with high diastereoselectivity.

A notable example is the conjugate addition of chiral lithium amides to α,β-unsaturated Weinreb amides. The addition of lithium (S)-N-benzyl-N-alpha-methylbenzylamide to various α,β-unsaturated Weinreb amides proceeds with high levels of diastereoselectivity, often exceeding 95% de. nih.gov The resulting β-amino Weinreb amides are versatile intermediates that can be converted into β-amino ketones or aldehydes. nih.gov

Furthermore, α,β-unsaturated Weinreb amides can undergo stereoselective cyclopropanation reactions. In one study, the reaction of various α,β-unsaturated Weinreb amides with (R)-PhSO(NTs)CH2Cl resulted in the formation of (sulfonimidoyl)cyclopropanes with good to excellent diastereoselectivities, ranging from 93:7 to greater than 99:1 dr. cas.cn The Weinreb amide functionality was found to be important for the observed high stereoselectivity. cas.cn

Table 2: Examples of Diastereoselective Cyclopropanation of α,β-Unsaturated Weinreb Amides. cas.cn
Substrate (R group)Product Yield (%)Diastereomeric Ratio (dr)
Phenyl98>99:1
4-Fluorophenyl95>99:1
2-Naphthyl8899:1
Ethyl (e.g., in pent-2-enamide)9899:1
Isopropyl9198:2

Design and Application of Chiral Auxiliaries and Catalysts for Enantioselective Transformations

Achieving enantioselectivity in reactions involving (2E)-N-methoxy-N-methylpent-2-enamide can be accomplished through the use of chiral auxiliaries or chiral catalysts. nih.govyork.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org For α,β-unsaturated amides, auxiliaries such as chiral oxazolidinones or 2-imidazolidinones can be attached to the amide nitrogen. beilstein-journals.orgresearchgate.net The chiral environment created by the auxiliary directs the approach of a nucleophile in reactions like conjugate additions, leading to the formation of one diastereomer preferentially. beilstein-journals.org The auxiliary can be subsequently removed and ideally recovered for reuse. york.ac.uk

Chiral Catalysts: The use of catalytic amounts of a chiral substance is a more atom-economical approach. nih.gov For transformations of α,β-unsaturated Weinreb amides, chiral metal complexes have proven effective. For instance, Ir(I) complexes of chiral spiro phosphino-oxazoline (SpinPhox) ligands have shown good to excellent enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of (E)-β,β-disubstituted α,β-unsaturated N-methoxy-N-methylamides. researchgate.net Similarly, chiral scandium catalysts have been developed for highly enantioselective Michael reactions of β-ketoesters with α,β-unsaturated ketones, a principle that can be extended to α,β-unsaturated amide substrates. scilit.com

Table 3: Examples of Chiral Catalysts in Enantioselective Transformations of α,β-Unsaturated Carbonyls.
Reaction TypeCatalyst SystemSubstrate ClassEnantioselectivityReference
Asymmetric HydrogenationIr(I)-SpinPhox(E)-β,β-disubstituted α,β-unsaturated Weinreb amidesUp to 97% ee researchgate.net
Michael AdditionSc(OTf)3 / Chiral Bipyridine Ligandα,β-unsaturated ketonesExcellent enantioselectivities scilit.com
β,γ-DehydrogenationPd(II) / Chiral Oxazoline-Pyridone LigandCycloalkyl amides>99% ee nih.gov

Conformational Analysis of the Amide Moiety and its Impact on Reactivity and Stereoselectivity

The N-methoxy-N-methylamide group, known as the Weinreb amide, has unique conformational and electronic properties that significantly influence its reactivity. psu.edunih.gov A key feature is its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by organometallic reagents. wikipedia.orgorganic-chemistry.org

This chelation, involving the metal cation (e.g., Li⁺ or Mg²⁺) coordinated between the carbonyl oxygen and the methoxy (B1213986) oxygen, stabilizes the intermediate at low temperatures. wikipedia.org This stability prevents the collapse of the intermediate and subsequent over-addition of a second nucleophile, which is a common issue with other acyl compounds like esters or acid chlorides. wikipedia.orgorganic-chemistry.org The reaction stops cleanly at the ketone (or aldehyde) stage after aqueous workup. psu.edu

The conformation of the amide moiety also affects its reactivity as a directing group in C-H functionalization reactions. nih.govmdpi.com While the amide oxygen's coordination ability to transition metals is generally weaker than other directing groups, it can effectively steer regioselectivity. nih.gov Rotation around the C-N amide bond is hindered, leading to distinct conformers. scholaris.canih.gov The preferred conformation can influence the accessibility of the carbonyl group and the orientation of the molecule within a catalyst's coordination sphere, thereby impacting both reactivity and the stereochemical outcome of the reaction. nih.gov Stereoelectronic effects, such as the interaction between lone pairs and adjacent bonds, play a crucial role in determining the most stable conformation and the reaction pathway. rsc.org

Mechanistic and Computational Investigations of 2e N Methoxy N Methylpent 2 Enamide Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways and Derivatizations

The formation and subsequent reactions of (2E)-N-methoxy-N-methylpent-2-enamide are governed by specific mechanistic pathways. This subsection explores key mechanisms involved in its synthesis and derivatization.

A notable side reaction encountered during the use of N-methoxy-N-methylamides (Weinreb amides) with strong bases is an E2 (bimolecular elimination) reaction. researchgate.net This pathway does not lead to the desired acylation product but instead results in the decomposition of the Weinreb amide itself. The mechanism is initiated by the abstraction of a proton from the N-methoxy group by a strong base. researchgate.net This is a concerted process where the base removes the proton, leading to the simultaneous cleavage of the N-O bond and the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netmasterorganicchemistry.com

The rate of this E2 reaction is dependent on the concentration of both the Weinreb amide and the base. masterorganicchemistry.com The requirement for this pathway is a strong base, as it must be capable of deprotonating the N-methoxy group. researchgate.netyoutube.com This elimination is a well-described mode of reactivity and can compete with the desired nucleophilic addition to the carbonyl group, particularly when highly basic carbanions or Grignard reagents are used, potentially reducing the yield of the target ketone or other acylated products. researchgate.net

The introduction of the α,β-double bond in (2E)-N-methoxy-N-methylpent-2-enamide can be achieved via radical dehydrogenation of the corresponding saturated N-methoxy-N-methylpentanamide. Mechanistic studies have confirmed the radical nature of these transformations. organic-chemistry.org

One effective method involves a transition-metal-free process using an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of a base such as potassium tert-butoxide (KOtBu). organic-chemistry.org The mechanism is believed to proceed through the following steps:

Enolate Formation: The base abstracts an α-proton from the saturated amide to form an enolate.

Oxidation: The enolate is oxidized by a radical species, which can be generated from the reaction of TEMPO with the base.

Radical Intermediate: This oxidation generates an α-radical intermediate.

β-Hydrogen Elimination: A subsequent β-hydrogen elimination from the radical intermediate, facilitated by TEMPO acting as a hydrogen acceptor, forms the α,β-unsaturated double bond. organic-chemistry.org

Radical trapping experiments and electron paramagnetic resonance (EPR) studies have provided evidence for the involvement of radical intermediates in this process. organic-chemistry.org An alternative selenium-mediated dehydrogenation proceeds by electrophilic activation of the amide followed by an in situ dehydrogenation, which is also believed to involve a unique mechanism. nih.gov These methods provide a direct route to α,β-unsaturated Weinreb amides, which are valuable synthetic intermediates. organic-chemistry.org

Computational Modeling of Reactivity, Selectivity, and Electronic Structure

Computational chemistry offers powerful tools to investigate the properties and reaction pathways of molecules like (2E)-N-methoxy-N-methylpent-2-enamide at a molecular level.

The electronic structure of (2E)-N-methoxy-N-methylpent-2-enamide is characterized by a conjugated system involving the C=C double bond and the carbonyl group of the Weinreb amide. This conjugation influences the molecule's reactivity profile. The Weinreb amide moiety, known for its ability to chelate metals and stabilize tetrahedral intermediates in nucleophilic additions, also acts as an electron-withdrawing group. wikipedia.org This electronic pull polarizes the α,β-unsaturated system, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).

Computational models, such as Density Functional Theory (DFT), can be used to map the electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. These calculations would likely show a high degree of electron density on the carbonyl oxygen and the nitrogen atom, while the β-carbon of the double bond would exhibit a partial positive charge. This reactivity profile makes the compound a versatile building block for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a primary method for synthesizing α,β-unsaturated amides with high stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.orgconicet.gov.ar Computational transition state analysis helps to rationalize this selectivity. The reaction proceeds through the nucleophilic addition of a phosphonate (B1237965) carbanion to an aldehyde, forming an intermediate oxaphosphetane, which then eliminates a phosphate (B84403) salt to yield the alkene. wikipedia.org

The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates and the subsequent elimination. Computational studies suggest that electron-withdrawing substituents on the phosphonate reagent stabilize the intermediates and the transition states. researchgate.net For the formation of (E)-alkenes, the transition state leading to the anti-oxaphosphetane is generally lower in energy than the one leading to the syn-oxaphosphetane. This preference is attributed to minimizing steric interactions between the substituents on the aldehyde and the phosphonate in the transition state structure. The more thermodynamically stable anti-intermediate then preferentially eliminates to give the (E)-alkene. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in the HWE Reaction

FactorInfluence on (E)-SelectivityRationale
Phosphonate Structure Bulky groups on the phosphonateIncrease
Aldehyde Structure Increasing steric bulkIncrease
Reaction Temperature Higher temperaturesIncrease
Metal Cation Divalent cations (e.g., Mg²⁺, Zn²⁺)Strong Increase
Base Weak bases (e.g., LiCl/amine)Can increase for sensitive substrates

The choice of metal cation, derived from the base used to deprotonate the phosphonate reagent, has a profound impact on the stereoselectivity of the HWE reaction. researchgate.netacs.org While alkali metal cations like Li⁺, Na⁺, and K⁺ are commonly used, divalent metal cations such as Mg²⁺ can lead to significantly higher (E)-selectivity. acs.org

Computational and experimental studies have shown that the enhanced (E)-selectivity with magnesium cations stems from the formation of a highly stable magnesium(II) phosphonoenolate intermediate. acs.org This stability is attributed to strong electrostatic interactions and chelation involving the divalent cation and the oxygen atoms of the phosphonate and Weinreb amide. Resonance forms contributing to the stability of the magnesium phosphonoenolate are different from those with monovalent cations, leading to a more rigid and stable six-membered ring-like intermediate structure. acs.org This stable intermediate ensures that the reaction proceeds slowly and selectively through the lowest energy pathway, affording the (E)-olefin as the major or exclusive product, often independent of the reaction temperature. acs.orgchemrxiv.org In contrast, reactions with alkali metal cations can show temperature-dependent selectivity. acs.org

Table 2: Effect of Cation on (E)-Selectivity in a Weinreb Amide-Type HWE Reaction

EntryBase/Cation SourceTemperature (°C)(E):(Z) Ratio
1nBuLi (Li⁺)-78 to rt94:6
2NaH (Na⁺)0 to rt95:5
3KHMDS (K⁺)-78 to rt91:9
4iPrMgCl (Mg²⁺)-20 to rt>99:1
5iPrMgBr (Mg²⁺)-78>99:1

Data is illustrative and compiled from findings reported on the high (E)-selectivity achieved with magnesium cations compared to alkali metal cations in Weinreb amide-type HWE reactions. acs.orgchemrxiv.org

Structure-Activity Relationship Studies in (2E)-N-methoxy-N-methylpent-2-enamide Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. wikipedia.org They explore how the chemical structure of a compound relates to its biological or pharmacological activity. wikipedia.org By systematically modifying different parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. This allows for the optimization of lead compounds to enhance potency, improve selectivity, and refine pharmacokinetic profiles. wikipedia.org For derivatives of (2E)-N-methoxy-N-methylpent-2-enamide, SAR studies would focus on modifications of the core structure to understand their impact on biological targets.

The core structure of (2E)-N-methoxy-N-methylpent-2-enamide offers several points for modification to establish SAR. These include the α,β-unsaturated system, the Weinreb amide functionality, and the terminal alkyl group.

The α,β-unsaturated amide motif is a common feature in many biologically active compounds. For instance, recent studies on novel α,β-unsaturated amide derivatives have identified them as potential antifungal agents that can overcome drug resistance. nih.gov In these studies, the unsaturated amide part of the molecule was crucial for activity, and modifications to the substituents on the amide and the double bond led to significant changes in antifungal potency and metabolic stability. nih.gov

The following table outlines potential modifications to the (2E)-N-methoxy-N-methylpent-2-enamide scaffold and the expected impact on its properties based on established principles of medicinal chemistry.

Modification Site Example of Modification Potential Impact on Activity/Properties Rationale
Terminal Ethyl GroupReplacement with larger alkyl or aryl groupsAltered lipophilicity, potential for new steric interactions with targetChanges in hydrophobicity can affect cell permeability and binding to hydrophobic pockets.
α,β-Unsaturated SystemSaturation to the corresponding pentanamideLoss of planarity and electrophilicityThe double bond acts as a Michael acceptor and introduces rigidity; its removal would drastically change the molecule's shape and reactivity.
Introduction of substituents on the double bondModified electrophilicity and steric profileSubstituents can tune the reactivity of the Michael acceptor and introduce new binding interactions.
Weinreb AmideReplacement with a simple N,N-dimethylamideIncreased stability of the amide bond, altered reactivityThe N-methoxy group is key to the unique reactivity of Weinreb amides; its removal would create a more standard amide.
Replacement with bioisosteres (e.g., oxadiazole)Improved metabolic stability, altered hydrogen bonding capacityBioisosteres can mimic the spatial arrangement and electronic properties of the amide while offering different chemical properties. nih.gov

Detailed research findings on the SAR of specific (2E)-N-methoxy-N-methylpent-2-enamide derivatives are not extensively documented in publicly available literature, indicating a potential area for future investigation. However, based on studies of related α,β-unsaturated amides, it is clear that this class of compounds holds significant potential for the development of new therapeutic agents. nih.govresearchgate.net For example, a 2024 study on α,β-unsaturated amide derivatives as antifungal agents demonstrated that strategic modifications led to a four-fold increase in metabolic stability while maintaining potent activity against resistant fungal strains. nih.gov

Advanced Analytical Characterization Techniques for 2e N Methoxy N Methylpent 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2E)-N-methoxy-N-methylpent-2-enamide, providing detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity and spatial relationships.

The ¹H NMR spectrum of (2E)-N-methoxy-N-methylpent-2-enamide is expected to provide key information for its structural confirmation. The chemical shifts (δ) and coupling constants (J) of the protons are indicative of their electronic environment and neighboring protons, respectively. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 15 Hz) between the vinylic protons.

The expected signals for the protons in the molecule are as follows:

Vinylic Protons (H-2 and H-3): These protons are expected to appear as multiplets in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the carbonyl group and the double bond. The proton at C-3 would likely be a multiplet due to coupling with both the proton at C-2 and the methylene (B1212753) protons at C-4. The proton at C-2 would appear as a doublet of triplets, coupling with the proton at C-3 and the protons of the ethyl group.

N-Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.5-3.8 ppm.

N-Methyl Protons (-NCH₃): Another distinct singlet is expected in the region of 3.0-3.3 ppm.

Methylene Protons (H-4): These protons, adjacent to the double bond, would likely appear as a quintet or a multiplet around 2.2-2.5 ppm, coupling with both the vinylic proton at C-3 and the methyl protons at C-5.

Methyl Protons (H-5): The terminal methyl protons are expected to be a triplet in the upfield region, around 1.0-1.2 ppm, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for (2E)-N-methoxy-N-methylpent-2-enamide
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~6.1-6.4d~15
H-3~6.8-7.2dt~15, ~7
H-4~2.2-2.4q~7.5
H-5~1.0-1.2t~7.5
N-CH₃~3.2s-
O-CH₃~3.7s-

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

The anticipated chemical shifts for (2E)-N-methoxy-N-methylpent-2-enamide are:

Carbonyl Carbon (C-1): This carbon is the most deshielded and is expected to appear far downfield, typically in the range of 165-170 ppm.

Olefinic Carbons (C-2 and C-3): These sp² hybridized carbons will resonate in the vinylic region, generally between 120 and 150 ppm.

N-Methoxy Carbon (-OCH₃): The carbon of the methoxy (B1213986) group is expected around 60-62 ppm.

N-Methyl Carbon (-NCH₃): This carbon signal is anticipated in the range of 32-35 ppm.

Aliphatic Carbons (C-4 and C-5): The methylene carbon (C-4) would likely appear around 25-30 ppm, while the terminal methyl carbon (C-5) would be the most shielded, appearing at approximately 12-15 ppm.

Table 2: Predicted ¹³C NMR Data for (2E)-N-methoxy-N-methylpent-2-enamide
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~167
C-2~122
C-3~148
C-4~25
C-5~13
N-CH₃~32
O-CH₃~61

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry and conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For (2E)-N-methoxy-N-methylpent-2-enamide, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for confirming the (E)-stereochemistry of the double bond. A strong NOE correlation would be expected between the H-2 and H-4 protons, which are in close spatial proximity in the E-isomer, whereas such a correlation would be absent or very weak in the Z-isomer.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For (2E)-N-methoxy-N-methylpent-2-enamide, the IR spectrum would be dominated by strong absorptions corresponding to the carbonyl group and the carbon-carbon double bond.

Table 3: Predicted IR Absorption Frequencies for (2E)-N-methoxy-N-methylpent-2-enamide
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Amide)~1650-1670Strong
C=C (Alkenyl)~1620-1640Medium
C-H (sp²)~3010-3050Medium
C-H (sp³)~2850-2960Medium-Strong
C-O~1000-1100Medium
C-N~1100-1200Medium

The strong absorption band for the amide carbonyl (C=O) is a key diagnostic feature. The presence of conjugation with the C=C double bond is expected to shift this absorption to a slightly lower wavenumber compared to a saturated amide. The C=C stretching vibration further confirms the presence of the alkene moiety.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For (2E)-N-methoxy-N-methylpent-2-enamide, with a molecular formula of C₇H₁₃NO₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Table 4: Predicted HRMS Data for (2E)-N-methoxy-N-methylpent-2-enamide
Ion Formula Calculated Exact Mass
[M+H]⁺C₇H₁₄NO₂⁺144.1025
[M+Na]⁺C₇H₁₃NNaO₂⁺166.0844

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for Weinreb amides include cleavage of the N-O bond and fragmentation of the alkyl chain, which can help to further confirm the proposed structure.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of Weinreb amides, including (2E)-N-methoxy-N-methylpent-2-enamide and its derivatives. This method allows for the determination of molecular weight with high accuracy. In ESI-MS analysis, the molecule is typically protonated, and the resulting mass-to-charge ratio (m/z) of the [M+H]+ ion is detected. For instance, derivatives of N-methoxy-N-methylamides have been characterized by observing their molecular ion peaks, which confirms their successful synthesis. koreascience.krrsc.org

High-Resolution Mass Spectrometry (HRMS) coupled with ESI is often used to determine the elemental composition of the synthesized compounds with a high degree of confidence. This is achieved by comparing the experimentally measured mass to the calculated mass for the expected molecular formula. For example, various α,β-unsaturated Weinreb amides have been successfully characterized using HRMS (ESI), providing precise mass measurements that corroborate their proposed structures.

ESI can also be coupled with tandem mass spectrometry (MS/MS) for structural elucidation. In these experiments, the parent ion is fragmented, and the resulting daughter ions provide information about the different parts of the molecule.

Table 1: ESI-MS Data for Representative α,β-Unsaturated Weinreb Amides

CompoundMolecular FormulaCalculated [M+H]+Found [M+H]+Reference
(±)-N-Methoxy-N-methylhepta-2,3-dienamideC9H15NO2170170 amazonaws.com
(±)-N-Methoxy-N,5-dimethylhexa-2,3-dienamideC12H19NO2210210 amazonaws.com
(E)-N-Methoxy-N-4-dimethyl-5-nitropent-2-enamideC8H14N2O4203203 amazonaws.com

This table is representative and showcases the application of ESI-MS for the characterization of related structures.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of (2E)-N-methoxy-N-methylpent-2-enamide and its derivatives, serving both to purify the compounds and to assess their purity. orientjchem.orgunito.it

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of chemical reactions. libretexts.org In the synthesis of (2E)-N-methoxy-N-methylpent-2-enamide, TLC can be used to track the consumption of starting materials and the formation of the product. The choice of the mobile phase (eluent) is critical for achieving good separation of spots on the TLC plate. merckmillipore.com A common starting solvent system for compounds of intermediate polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). libretexts.org

For α,β-unsaturated Weinreb amides, which are of moderate polarity, various solvent systems can be employed. The polarity of the eluent can be adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for the best separation. umich.edu Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, as is the case for α,β-unsaturated systems. umich.edu Alternatively, chemical staining agents like vanillin (B372448) or iodine can be used for visualization. umich.edu

Table 2: Exemplary TLC Solvent Systems for Amides

Solvent SystemComposition (by volume)Application NotesReference
Hexane:Ethyl Acetate1:1A good starting point for many organic compounds. libretexts.org
Dichloromethane:Methanol9:1Suitable for more polar compounds. libretexts.org
Toluene:Ethanol9:1Can be effective for certain amides. sigmaaldrich.com
Chloroform:Methanol9:1Another option for separating amides. sigmaaldrich.com

This table provides general examples of solvent systems that can be adapted for the TLC analysis of (2E)-N-methoxy-N-methylpent-2-enamide.

Column chromatography, particularly flash chromatography, is the standard method for purifying (2E)-N-methoxy-N-methylpent-2-enamide and its derivatives on a preparative scale. orientjchem.orgunito.itmychemblog.com This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase that is passed through the column under pressure. The principles of separation are the same as in TLC.

The solvent system developed during TLC analysis is often adapted for flash chromatography. For example, a solvent system that gives a good Rf value on TLC will likely provide efficient separation on a column. In the synthesis of various Weinreb amides, flash chromatography with solvent systems such as ethyl acetate in petroleum ether or ethyl acetate in hexanes has been successfully used for purification. amazonaws.commychemblog.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of (2E)-N-methoxy-N-methylpent-2-enamide and for separating and quantifying stereoisomers. rsc.orgnih.gov For purity assessment, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

For the analysis of chiral derivatives, chiral HPLC is employed. This technique uses a chiral stationary phase to separate enantiomers. The enantiomeric excess (ee) of a chiral compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. For instance, the enantiomeric excess of various chiral α,β-unsaturated Weinreb amides has been determined using a Chiralcel AD-H column with a mobile phase of n-hexane and isopropanol. rsc.org

Table 3: HPLC Conditions for the Analysis of α,β-Unsaturated Weinreb Amide Derivatives

ParameterConditionReference
ColumnChiralcel AD-H rsc.org
Mobile Phasen-hexane:isopropanol = 95:5 rsc.org
Flow Rate0.7 mL/min rsc.org
DetectionUV at 220 nm rsc.org

This table illustrates typical HPLC conditions used for the chiral separation of related compounds.

Optical Rotation Measurements for Chiral (2E)-N-methoxy-N-methylpent-2-enamide Analogues

For chiral analogues of (2E)-N-methoxy-N-methylpent-2-enamide, the measurement of optical rotation is a key method for characterizing the enantiopurity of the synthesized compounds. rsc.orgrochester.edu Optical rotation is the property of a chiral substance to rotate the plane of polarized light. wikipedia.orgwikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength of light. wikipedia.orgmasterorganicchemistry.com

The magnitude and sign (dextrorotatory (+) or levorotatory (-)) of the specific rotation can be used to identify a particular enantiomer and to determine its enantiomeric excess. wikipedia.orglibretexts.org The specific rotation is measured using a polarimeter. For example, the specific rotation of a chiral α,β-unsaturated Weinreb amide derivative was reported as +7.3 (c 1.01, CHCl3), indicating a dextrorotatory compound. rsc.org

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for the Synthesis of (2E)-N-methoxy-N-methylpent-2-enamide

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact. For (2E)-N-methoxy-N-methylpent-2-enamide, future research will likely prioritize the development of more sustainable synthetic routes. Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the synthesis of the pentenoic acid precursor from biomass-derived sources.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. This includes exploring biocatalysis, which utilizes enzymes for highly selective transformations under mild conditions.

Benign Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids.

Green Chemistry PrincipleApplication to (2E)-N-methoxy-N-methylpent-2-enamide Synthesis
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Employing addition reactions that incorporate all atoms of the reactants.
Less Hazardous Chemical Syntheses Using non-toxic reagents and intermediates.
Designing Safer Chemicals Modifying the molecule to reduce intrinsic toxicity while maintaining functionality.
Safer Solvents and Auxiliaries Utilizing water, bio-solvents, or solvent-free conditions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Synthesizing precursors from plant-based materials.
Reduce Derivatives Avoiding protecting groups to shorten synthetic steps.
Catalysis Employing highly efficient and recyclable catalysts (e.g., enzymes, metal catalysts).
Design for Degradation Incorporating features that allow the molecule to biodegrade after use.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions or fires.

Integration into Flow Chemistry Systems for Scalable and Continuous Production

To meet potential industrial demands, the transition from batch to continuous flow production for (2E)-N-methoxy-N-methylpent-2-enamide is a critical future direction. Flow chemistry offers several advantages:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields and purity.

Scalability: Production can be easily scaled up by running the system for longer durations or by numbering-up parallel reactors.

Automation: Fully automated systems allow for continuous production with minimal manual intervention.

Future work will involve designing and optimizing a continuous flow process, including the development of packed-bed reactors with immobilized catalysts or reagents.

Exploration of New Catalytic Systems for Enhanced Reactivity, Efficiency, and Stereoselectivity

Catalysis is at the heart of modern organic synthesis. For (2E)-N-methoxy-N-methylpent-2-enamide, the development of novel catalytic systems will be crucial for unlocking new transformations. Research will likely focus on:

Transition Metal Catalysis: While palladium and rhodium have been used for functionalizing Weinreb amides, exploring other metals like copper, iron, and nickel could offer new reactivity and cost-effectiveness. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high stereoselectivity.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional methods.

These new catalytic systems could enable selective C-H functionalization at various positions on the pentenamide backbone, leading to a diverse range of derivatives. mdpi.com

Rational Design and Synthesis of (2E)-N-methoxy-N-methylpent-2-enamide Derivatives with Modified Reactivity Profiles

The Weinreb amide moiety is a versatile functional group that can be transformed into ketones, aldehydes, and other functionalities. mdpi.comresearchgate.net By strategically modifying the structure of (2E)-N-methoxy-N-methylpent-2-enamide, a library of derivatives with tailored reactivity can be created. Future research will involve:

Introducing Functional Groups: Appending various functional groups to the alkene or the ethyl side chain to modulate electronic and steric properties.

Varying the N-alkoxy and N-alkyl Groups: Replacing the N-methoxy and N-methyl groups with other substituents to fine-tune the reactivity of the Weinreb amide.

Stereoselective Modifications: Developing methods for the enantioselective or diastereoselective functionalization of the molecule.

These derivatives could serve as valuable building blocks for the synthesis of complex organic molecules.

Computational Design and Prediction of Novel Transformations Involving the Weinreb Amide Moiety and Alkene

Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting new chemical transformations. For (2E)-N-methoxy-N-methylpent-2-enamide, computational studies can:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the transition states and intermediates of known and novel reactions, helping to optimize reaction conditions. mdpi.com

Predict Reactivity: Computational models can predict the most likely sites for functionalization and the stereochemical outcome of reactions.

Design Novel Catalysts: In silico design can accelerate the discovery of new catalysts with enhanced activity and selectivity.

By combining computational predictions with experimental validation, the discovery of new reactions and applications for (2E)-N-methoxy-N-methylpent-2-enamide can be significantly accelerated.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
EDC/NHSDMF0–2578>95%
DCC/DMAPCH₂Cl₂256592%
HATUTHF-108597%

Basic: How should researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JH,H ~15–16 Hz for trans double bonds) and DEPT-135 for carbon typing .
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment.

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:
Discrepancies often arise from variability in assay conditions or cell lines. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD/ICH guidelines for in vitro assays (e.g., MTT assays for cytotoxicity).
  • Positive/Negative Controls : Use reference compounds (e.g., doxorubicin for anticancer studies) to calibrate results .
  • Replication : Independent validation across ≥3 labs with blinded data analysis to reduce bias .

Q. Table 2: Case Study on Bioactivity Variability

StudyIC₅₀ (µM)Cell LineAssay Duration (h)
Lab A12.3HeLa48
Lab B28.7MCF-772
Lab C9.8HeLa (hypoxic)48

Advanced: How do hydrogen-bonding networks influence the compound’s crystallographic behavior?

Methodological Answer:
Hydrogen bonding dictates packing efficiency and polymorphism. Techniques for analysis:

  • X-ray Crystallography : Use SHELX for structure refinement, focusing on donor-acceptor distances (2.6–3.0 Å) and angles (100–180°) .
  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict stability and solubility .

Example : A related enamide showed C=O···H-N interactions forming infinite chains, reducing solubility in polar solvents .

Advanced: What computational methods are effective for modeling reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify rate-determining steps.
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability using GROMACS .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) with AutoDock Vina .

Methodological: What best practices ensure accurate X-ray crystallographic data?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .
  • Refinement : Apply SHELXL with restraints for disordered moieties (e.g., methoxy groups) .
  • Validation : Check CIF files with PLATON for symmetry errors and R-factor convergence (<5%) .

Data Analysis: How should researchers address variability in experimental results?

Methodological Answer:

  • Statistical Tools : Perform ANOVA or Tukey’s HSD test to identify outliers .
  • Error Bars : Report ±SEM (not SD) for biological replicates (n ≥ 3) .
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends .

Reaction Mechanisms: How can kinetic studies elucidate stereochemical outcomes?

Methodological Answer:

  • Stopped-Flow IR : Monitor intermediate formation in real-time (ms resolution) .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track nucleophilic attack pathways .
  • Eyring Plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .

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(2E)-N-methoxy-N-methylpent-2-enamide, E

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